molecular formula C30H26ClP B14350065 [(4-Methylnaphthalen-1-yl)methyl](triphenyl)phosphanium chloride CAS No. 97585-87-0

[(4-Methylnaphthalen-1-yl)methyl](triphenyl)phosphanium chloride

Cat. No.: B14350065
CAS No.: 97585-87-0
M. Wt: 453.0 g/mol
InChI Key: GURQUPSALJRJCE-UHFFFAOYSA-M
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Description

(4-Methylnaphthalen-1-yl)methylphosphanium chloride is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a 4-methylnaphthalen-1-yl group and three phenyl groups, with chloride as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylnaphthalen-1-yl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable naphthalene derivative. One common method is the reaction of triphenylphosphine with 4-methylnaphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for (4-Methylnaphthalen-1-yl)methylphosphanium chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methylnaphthalen-1-yl)methylphosphanium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium iodide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts, depending on the nucleophile used.

Scientific Research Applications

(4-Methylnaphthalen-1-yl)methylphosphanium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.

    Medicine: Research is ongoing into the potential use of phosphonium salts in drug delivery systems due to their ability to target mitochondria.

    Industry: It is used in the development of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (4-Methylnaphthalen-1-yl)methylphosphanium chloride involves its interaction with various molecular targets. In biological systems, phosphonium salts are known to accumulate in mitochondria due to the negative membrane potential. This property makes them useful in targeting mitochondria for drug delivery. The compound can also participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Comparison with Similar Compounds

(4-Methylnaphthalen-1-yl)methylphosphanium chloride can be compared with other phosphonium salts, such as:

  • (4-Methylnaphthalen-1-yl)methylphosphanium bromide
  • (4-Methylnaphthalen-1-yl)methylphosphanium iodide
  • (4-Methylnaphthalen-1-yl)methylphosphanium fluoride

These compounds share similar structures but differ in the halide ion. The choice of halide can influence the reactivity and solubility of the compound. (4-Methylnaphthalen-1-yl)methylphosphanium chloride is unique due to its specific chloride ion, which can be selectively substituted in various reactions.

Properties

CAS No.

97585-87-0

Molecular Formula

C30H26ClP

Molecular Weight

453.0 g/mol

IUPAC Name

(4-methylnaphthalen-1-yl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C30H26P.ClH/c1-24-21-22-25(30-20-12-11-19-29(24)30)23-31(26-13-5-2-6-14-26,27-15-7-3-8-16-27)28-17-9-4-10-18-28;/h2-22H,23H2,1H3;1H/q+1;/p-1

InChI Key

GURQUPSALJRJCE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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